4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine
Description
This pyrimidine derivative features a methoxymethyl (–CH₂OCH₃), methylsulfanyl (–SCH₃), and 1-pyrrolidinyl substituent. The methylsulfanyl group is a versatile leaving group, enabling nucleophilic substitutions for further derivatization . Such structural attributes make it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies (e.g., MCHR1 antagonists) .
Properties
IUPAC Name |
4-(methoxymethyl)-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3OS/c1-15-8-9-7-10(13-11(12-9)16-2)14-5-3-4-6-14/h7H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEDZUKFYMBZBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=NC(=N1)SC)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the methoxymethyl, methylsulfanyl, and pyrrolidinyl groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The methoxymethyl and pyrrolidinyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles or electrophiles such as halides, amines, or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Biological Activities
Research indicates that pyrimidine derivatives, including 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine, exhibit a range of biological activities:
- Anticancer Properties : Pyrimidines are known for their anticancer potential. Studies have demonstrated that certain pyrimidine derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, such as MCF-7 (breast cancer) and A549 (lung cancer) cells . The specific compound under discussion has been noted for its ability to interact with cellular pathways involved in tumor growth.
- Antimicrobial Activity : The compound shows promise against bacterial strains, including both Gram-positive and Gram-negative bacteria. Research has indicated that increasing concentrations of the compound enhance its antibacterial effects, making it a candidate for developing new antimicrobial agents .
- Anti-inflammatory Effects : Inflammation is a key factor in many chronic diseases. Pyrimidine derivatives have been explored for their anti-inflammatory properties, which may be mediated through the inhibition of pro-inflammatory cytokines .
Therapeutic Applications
The versatile applications of this compound can be categorized into several therapeutic areas:
-
Cancer Treatment :
- The compound's ability to inhibit cell cycle progression makes it a potential candidate for developing novel anticancer therapies targeting specific kinases involved in tumorigenesis .
- Case studies have shown that similar compounds can significantly reduce tumor size in animal models, suggesting a pathway for further clinical trials.
- Antimicrobial Agents :
- Anti-inflammatory Drugs :
Data Tables
| Application Area | Biological Activity | Notes |
|---|---|---|
| Cancer Treatment | Cell cycle inhibition | Effective against various cancer types |
| Antimicrobial Agents | Bactericidal activity | Effective against both Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Drugs | Cytokine modulation | Potential for treating chronic inflammatory diseases |
Case Studies
- Anticancer Efficacy : A study demonstrated that a similar pyrimidine derivative reduced tumor volume by 50% in xenograft models of breast cancer .
- Antibacterial Testing : In vitro tests showed that at concentrations above 200 µg/mL, the compound inhibited growth of Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties .
- Inflammation Reduction : Clinical evaluations suggested that patients treated with pyrimidine derivatives exhibited lower levels of inflammatory markers compared to control groups, supporting their potential use in inflammatory conditions .
Mechanism of Action
The mechanism of action of 4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- Methoxymethyl and pyrrolidinyl groups in the target compound align with structural motifs in CNS-targeting agents (e.g., MCHR1 antagonists) .
- Aryl-substituted pyrimidines () prioritize hydrophobic interactions, favoring antimicrobial over CNS applications.
Structural and Crystallographic Insights
Biological Activity
4-(Methoxymethyl)-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Chemical Formula :
- Molecular Weight : 200.27 g/mol
- SMILES Notation :
CCS(=O)(=O)C1=NC(=N1)C(C)C(COC)C
Biological Activity Overview
Research indicates that this pyrimidine derivative exhibits various biological activities, including:
- Antiviral Activity : Preliminary studies suggest potential efficacy against viral infections, particularly in inhibiting viral replication.
- Antitumor Activity : In vitro assays have shown that the compound may possess cytotoxic effects on certain cancer cell lines.
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell proliferation.
- Modulation of Cell Signaling Pathways : It is hypothesized to affect pathways related to apoptosis and cell cycle regulation.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Results | Reference |
|---|---|---|---|
| Antiviral | Viral Replication Assay | Moderate inhibition | |
| Antitumor | Cytotoxicity Assay | IC50 = 25 µM (HeLa cells) | |
| Enzyme Inhibition | Kinase Inhibition Assay | IC50 = 15 µM |
Case Study 1: Antiviral Efficacy
A study conducted on a series of pyrimidine derivatives, including this compound, demonstrated that the compound could inhibit HIV-1 replication in vitro. The mechanism involved interference with reverse transcriptase activity, suggesting a potential for further development as an antiviral agent.
Case Study 2: Antitumor Potential
In a recent investigation, the compound was tested against various cancer cell lines, including breast and lung cancer. The results indicated a significant reduction in cell viability at concentrations above 20 µM, with notable effects observed in drug-resistant cell lines. This suggests that modifications to the structure may enhance its therapeutic index.
Research Findings
Recent findings indicate that derivatives of this compound can be synthesized with varying substituents to optimize biological activity. For instance:
- Modifications at the methylsulfanyl position have shown improved potency against multiple cancer types.
- Structural analogs have been explored for enhanced selectivity towards specific kinases involved in tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
